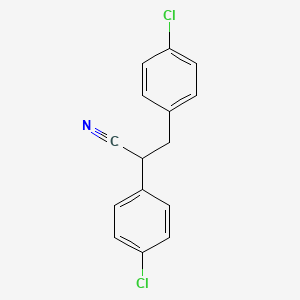

4-(Thiophen-2-ylmethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

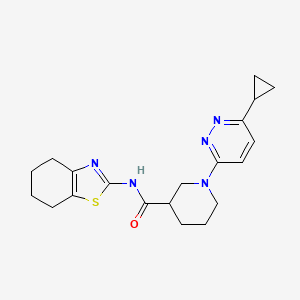

4-(Thiophen-2-ylmethoxy)benzoic acid is a chemical compound with the CAS Number: 443345-85-5 . It has a molecular weight of 234.28 and its IUPAC name is 4-(2-thienylmethoxy)benzoic acid . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-(Thiophen-2-ylmethoxy)benzoic acid is 1S/C12H10O3S/c13-12(14)9-3-5-10(6-4-9)15-8-11-2-1-7-16-11/h1-7H,8H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-(Thiophen-2-ylmethoxy)benzoic acid is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Thiophen-2-ylmethoxy)benzoic acid, focusing on six unique fields:

Pharmaceutical Research

4-(Thiophen-2-ylmethoxy)benzoic acid: is utilized in pharmaceutical research as a reference standard for testing and validation purposes . Its unique structure allows it to be a potential candidate for drug development, particularly in the synthesis of new therapeutic agents targeting various diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. The presence of the thiophene ring, a sulfur-containing heterocycle, is known to impart significant pharmacological properties, making it a valuable scaffold for designing drugs with anti-inflammatory, anti-cancer, and antimicrobial activities .

Organic Synthesis

4-(Thiophen-2-ylmethoxy)benzoic acid: serves as an intermediate in organic synthesis. It is used to create more complex molecules through various chemical reactions, such as esterification and amidation. This makes it a crucial building block in the synthesis of novel organic compounds for research and industrial applications .

Material Science

In material science, this compound is investigated for its potential use in the development of new materials with unique properties. The thiophene moiety can contribute to the creation of conductive polymers and other advanced materials that have applications in electronics and photonics .

Environmental Chemistry

Research in environmental chemistry explores the use of 4-(Thiophen-2-ylmethoxy)benzoic acid in the development of green chemistry processes. Its synthesis and applications are studied to minimize environmental impact, focusing on sustainable and eco-friendly chemical practices .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibration and validation of analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure accuracy and precision in chemical analysis .

Safety and Hazards

Orientations Futures

While specific future directions for 4-(Thiophen-2-ylmethoxy)benzoic acid are not available in the retrieved data, it’s worth noting that compounds of this nature are often used in pharmaceutical testing . Therefore, future research could potentially explore its applications in drug development and medicinal chemistry.

Propriétés

IUPAC Name |

4-(thiophen-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)9-3-5-10(6-4-9)15-8-11-2-1-7-16-11/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEDRZCRFCBHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-ylmethoxy)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)